1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one
Description
This compound features a dihydropyridazin-4-one core substituted at position 1 with a 4-chlorophenyl group and at position 3 with a pyrimidin-4-yl ring bearing a methylsulfanyl group at position 2. The dihydropyridazinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and antimicrobial applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methylsulfanylpyrimidin-4-yl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c1-22-15-17-8-6-12(18-15)14-13(21)7-9-20(19-14)11-4-2-10(16)3-5-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSWNDQFBBTWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₁ClN₄OS
- Molecular Weight : 330.79 g/mol
- CAS Number : 1263386-33-9
The compound features a chlorophenyl group and a methylsulfanyl-pyrimidine moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, docking studies have shown that the compound interacts effectively with various proteins associated with cancer cell proliferation. The presence of the chlorophenyl group enhances cytotoxicity against cancer cell lines, suggesting a potential for development as an anticancer agent .
Antibacterial Activity
Studies have demonstrated that this compound exhibits moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The compound showed promising results as a urease inhibitor, with IC₅₀ values significantly lower than those of standard inhibitors, indicating potential therapeutic applications in conditions like peptic ulcers and urinary tract infections .
The biological activity of this compound can be attributed to its ability to bind to specific target proteins and enzymes. Molecular docking studies reveal that it forms stable interactions with critical amino acids in target proteins, which may lead to inhibition of their activity. The presence of the methylsulfanyl group is believed to enhance these interactions due to favorable electronic properties .
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines with IC₅₀ values comparable to established chemotherapeutics. The study highlighted the importance of structural modifications in enhancing anticancer potency .
- Antibacterial Testing : A comprehensive screening against multiple bacterial strains revealed that the compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria. This suggests its potential role in developing new antibiotics .
- Enzyme Inhibition Profiles : Inhibitory assays showed that the compound could effectively inhibit urease and AChE, making it a candidate for further development in treating conditions related to these enzymes .
Data Summary
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₅H₁₁ClN₄OS
- Molecular Weight : 330.79 g/mol
- CAS Number : 1263386-33-9
Structure
The compound features a dihydropyridazinone core with a chlorophenyl substituent and a methylsulfanyl pyrimidine moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one exhibit significant anticancer properties. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research has shown that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study : Research published in Neuroscience Letters found that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents .
Synthesis Pathways
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.
Synthesis Overview :
- Starting Materials : 4-Chlorobenzaldehyde, methylsulfanyl pyrimidine.
- Reagents : Appropriate catalysts, solvents.
- Conditions : Varying temperatures (reflux conditions often used).
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations
Substituent Effects on Bioactivity: The 4-methylphenyl analog in exhibits anti-inflammatory activity, suggesting that pyridazinone derivatives with aromatic substituents may target inflammatory pathways. The absence of a pyrimidine ring in this compound, however, limits direct comparison with the target molecule. The allylsulfanyl group in increases molecular weight and lipophilicity compared to the methylsulfanyl group in the target compound, which could influence pharmacokinetic properties like absorption and half-life.
The diazepane ring in introduces conformational flexibility, contrasting with the rigid dihydropyridazinone core. This flexibility might alter receptor interactions but complicates direct structural comparisons.
Physical Properties :
- The allylsulfanyl analog has a higher predicted boiling point (516.2°C) than the target compound (estimated lower due to smaller molecular weight), reflecting differences in intermolecular forces.
- Hydrochloride salts like typically exhibit higher aqueous solubility, a critical factor for drug bioavailability.
Research Methodologies for Comparative Analysis
- Molecular Docking: Tools like AutoDock4 can predict binding modes and affinities of pyridazinone derivatives against target proteins (e.g., cyclooxygenase for anti-inflammatory activity).
- Electronic Structure Analysis : Density functional theory (DFT) calculations and wavefunction analyzers like Multiwfn can elucidate charge distribution and reactivity differences caused by substituents like Cl vs. CH₃.
- Crystallography : Programs such as SHELX enable precise determination of molecular geometry, critical for understanding steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
